molecular formula C21H15ClF2N4O B11175480 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11175480
M. Wt: 412.8 g/mol
InChI Key: YSYVWXUWTCHSJG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3,5-difluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring, followed by further cyclization with anthranilic acid to form the quinazoline ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline and triazoloquinazoline derivatives, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and difluoro substituents enhances its potency and selectivity compared to similar compounds .

Biological Activity

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazoloquinazolinone core that is believed to confer various biological activities. This article explores the biological activity of this compound through synthesis methods, biological evaluations, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H15ClF2N4O
  • Molecular Weight : Approximately 480.8 g/mol

The compound's unique structural features include:

  • A 4-chlorophenyl group
  • A 3,5-difluorophenyl group

These substituents enhance its reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves several key steps including:

  • Formation of the triazoloquinazolinone core.
  • Introduction of the chlorophenyl and difluorophenyl groups through electrophilic aromatic substitution.

These synthetic routes are essential for producing the compound in a laboratory setting and can vary based on desired modifications .

Biological Activity

Research has indicated that compounds within the triazoloquinazoline class exhibit significant pharmacological properties. Notable biological activities include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated effectiveness against human colon cancer cell lines (HCT-116 and HT-29) with IC50 values indicating potent anticancer effects .
  • Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the mitochondrial apoptotic pathway. This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneSimilar triazoloquinazoline core; methyl group instead of trifluoromethylAntitumor activity reported
6-(3-chlorophenyl)-9-(3-fluorophenyl)-5-hydroxy-7-methyl-[1,2]triazolo[5,1-b]quinazolin-8(4H)-oneHydroxyl group; different fluorination patternAntimicrobial properties noted
9-(3-fluorophenyl)-6-(4-fluorophenyl)-5-hydroxy-[1,2]triazolo[5,1-b]quinazolin-8(4H)-oneDifferent substitution patterns; lacks chlorinePotential enzyme inhibitor

This comparison highlights how variations in substituents affect biological activity and therapeutic potential .

Case Studies

Recent studies focusing on the anticancer properties of related triazolo compounds have provided insights into their mechanisms and efficacy. For example:

  • A study reported that certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cell lines .
  • Another investigation demonstrated that modifications to the triazole structure could enhance biological activity against specific cancer types .

Properties

Molecular Formula

C21H15ClF2N4O

Molecular Weight

412.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H15ClF2N4O/c22-14-3-1-11(2-4-14)12-7-17-19(18(29)8-12)20(28-21(27-17)25-10-26-28)13-5-15(23)9-16(24)6-13/h1-6,9-10,12,20H,7-8H2,(H,25,26,27)

InChI Key

YSYVWXUWTCHSJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC(=C4)F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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